molecular formula C10H14N6OS2 B5569810 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5569810
M. Wt: 298.4 g/mol
InChI Key: ZEAXUNVDGJKACN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that yield diverse structures, highlighting the synthetic versatility of triazole and thiadiazole derivatives. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives employs a series of reactions confirmed by spectral data analysis (Wang et al., 2010). These synthetic routes often involve condensation reactions facilitated by carbodiimide catalysis to form the core structure characteristic of such compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is frequently established through crystallographic studies and spectral data, including IR, 1H NMR, and MS analyses. The structural elucidation often reveals complex interactions and orientations within the molecule, such as the twisted planes between the acetamide and thiadiazole units or the hypervalent interactions observed in some derivatives (Ismailova et al., 2014).

Chemical Reactions and Properties

Compounds within this class can undergo various chemical reactions, including cyclization and alkylation, to form new derivatives with distinct pharmacological properties. The reactivity is significantly influenced by the presence of the triazole and thiadiazole rings, which can participate in reactions leading to the formation of novel heterocyclic compounds with potential bioactive properties (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular architecture. Detailed physicochemical characterization provides insights into their stability and suitability for further chemical modifications or potential applications in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological systems, are central to understanding the potential applications of these compounds. Studies often focus on their antimicrobial, anticancer, and pharmacological activities, exploring the relationship between structure and activity to identify promising therapeutic agents (Kovalenko et al., 2012).

Scientific Research Applications

Insecticidal Activity

Compounds incorporating a thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been examined for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. These heterocyclic compounds showed potential as insecticidal agents (Fadda et al., 2017).

Antimicrobial Effects

Novel thiazole derivatives, including the subject compound, have been synthesized and tested for antimicrobial activities against a variety of foodborne bacteria, yeasts, and filamentous fungi species. These substances demonstrated considerable antimicrobial effects on the tested pathogenic microorganisms (Cankiliç & Yurttaş, 2017).

Anticancer Agents

Several derivatives of the compound have been synthesized and evaluated for their anticancer activity. Notably, a derivative showed high selectivity and apoptosis induction capability in studies against A549 human lung adenocarcinoma cells, suggesting potential as anticancer agents (Evren et al., 2019).

Antitrypanosomal Activity

Research into the synthesis of derivatives with potential antitrypanosomal activity has been conducted. These compounds were screened against T. brucei gambience, showing promising results, which might lead to new therapeutic options for trypanosomiasis (Lelyukh et al., 2023).

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS2/c1-3-4-8-13-14-9(19-8)12-7(17)5-18-10-15-11-6-16(10)2/h6H,3-5H2,1-2H3,(H,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAXUNVDGJKACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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